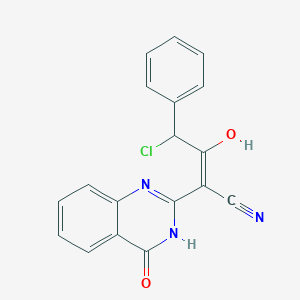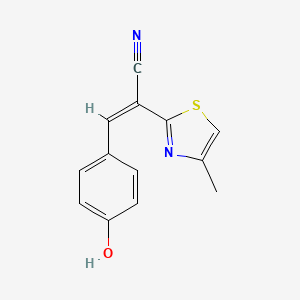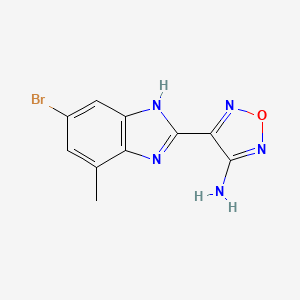
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves inhibition of DHODH and JAK. By inhibiting these enzymes, the compound prevents the synthesis of pyrimidine nucleotides and modulates immune responses, respectively. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in decreased cell proliferation and DNA and RNA synthesis. Inhibition of JAK can modulate immune responses, leading to potential therapeutic applications in autoimmune disorders.
実験室実験の利点と制限
One of the advantages of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is its potent inhibition of DHODH and JAK. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its synthetic nature, which can make it difficult to obtain in large quantities for lab experiments.
将来の方向性
There are several future directions for research related to 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves a multi-step process. The starting material is 2,2-dimethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-methyl-4-hydrazinylpyrazole to form the hydrazone intermediate. The final step involves cyclization of the hydrazone intermediate to form the desired compound.
科学的研究の応用
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase (JAK). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. JAK is a family of enzymes that play a key role in the regulation of immune responses.
特性
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)5-9(13)12-15-10(4-11(18)16-12)8-6-14-17(3)7-8/h4,6-7,9H,5H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZZIQHMLMVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NC(=CC(=O)N2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)
![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)
![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)

![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)



![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)